2-Oxopyrrolidine-1-carbaldehyde

説明

Historical Context and Significance in Heterocyclic Chemistry

The study of pyrrolidinone derivatives has a rich history rooted in the broader field of heterocyclic chemistry. While specific historical milestones for the initial synthesis of 2-oxopyrrolidine-1-carbaldehyde are not extensively documented in readily available literature, the parent pyrrolidinone scaffold has been a subject of investigation for many years. The significance of N-formyl-2-pyrrolidinone lies in its dual functionality: the lactam ring and the aldehyde group. This combination allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex heterocyclic systems. The formyl group, in particular, provides a reactive site for nucleophilic attack and condensation reactions, which is a cornerstone of many synthetic strategies.

The development of methods for the direct conversion of 4-pentenylsulfonamides to 2-formylpyrrolidines highlights the ongoing interest in creating efficient synthetic routes to such compounds. nih.gov This transformation, which utilizes aerobic copper-catalyzed alkene aminooxygenation, demonstrates the modern synthetic chemist's toolkit being applied to this class of molecules. nih.gov

Overview of Pyrrolidinone Scaffolds in Synthetic and Medicinal Chemistry

Pyrrolidinone scaffolds are a cornerstone in both synthetic and medicinal chemistry due to their presence in a wide array of biologically active compounds. ontosight.ainih.gov The five-membered lactam ring is a privileged structure, meaning it is frequently found in molecules with therapeutic properties. ontosight.ainih.gov The interest in these scaffolds is driven by several key factors:

Structural Diversity: The non-planar nature of the pyrrolidinone ring allows for a greater exploration of three-dimensional chemical space, a desirable trait in drug design. nih.govresearchgate.net

Stereochemical Complexity: The presence of chiral centers in many pyrrolidinone derivatives allows for fine-tuning of biological activity, as different stereoisomers can exhibit distinct interactions with biological targets. nih.govnih.gov

Biological Activity: Pyrrolidinone derivatives have been investigated for a wide range of therapeutic applications, including as antiviral, anticancer, and neuroprotective agents. ontosight.ai

The pyrrolidinone nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov This prevalence underscores the importance of this scaffold in the development of new medicines. Furthermore, pyrrolidinone derivatives are not only valuable in medicinal chemistry but also serve as ligands for transition metals and as organocatalysts in asymmetric synthesis. nih.gov

Structural Characteristics of this compound for Research Applications

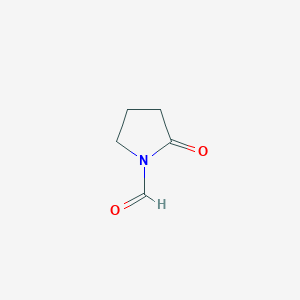

The research utility of this compound stems from its distinct structural features. The molecule consists of a five-membered pyrrolidinone ring with a carbaldehyde group attached to the nitrogen atom. This arrangement of functional groups imparts specific chemical properties that are advantageous for various research applications.

The key structural characteristics include:

A Reactive Aldehyde: The formyl group is an electrophilic center, readily participating in reactions such as aldol (B89426) condensations, Wittig reactions, and the formation of imines and enamines.

A Polar Nature: The presence of both a carbonyl group and a lactam contributes to the polarity of the molecule.

These features make this compound a valuable building block in organic synthesis. For instance, it can be used to introduce the pyrrolidinone motif into larger molecules or as a starting material for the synthesis of more complex heterocyclic systems. The reactivity of the aldehyde group allows for the facile introduction of various substituents, enabling the creation of diverse chemical libraries for screening purposes.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₅H₇NO₂ |

| Molecular Weight | 113.1146 g/mol |

| CAS Number | 40321-44-6 |

| Boiling Point | 189.6 °C at 760 mmHg |

| Density | 1.365 g/cm³ |

Data sourced from various chemical databases. chemspider.commyskinrecipes.comarkpharmtech.comchemscene.com

Structure

3D Structure

特性

IUPAC Name |

2-oxopyrrolidine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-4-6-3-1-2-5(6)8/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALHICXNSREUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513493 | |

| Record name | 2-Oxopyrrolidine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40321-44-6 | |

| Record name | 2-Oxopyrrolidine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Oxopyrrolidine 1 Carbaldehyde and Its Analogues

Direct Synthesis Routes to N-Formyl-2-pyrrolidinone

Direct synthesis focuses on the introduction of a formyl group onto the nitrogen atom of the 2-pyrrolidinone (B116388) ring. These methods can be broadly categorized into traditional pathways and more contemporary catalytic approaches.

Traditional Reaction Pathways

Traditional methods for the N-formylation of lactams like 2-pyrrolidinone often rely on stoichiometric formylating agents. One established route involves the reaction of pyrrolidine (B122466) with formic acid at elevated temperatures (60–200°C) to form a salt, which is subsequently dehydrated to yield N-formylpyrrolidine. google.com Dehydration can be achieved by direct heating or through azeotropic distillation with solvents like toluene (B28343) or hexane. google.com

Other classical formylating agents include acetic formic anhydride (B1165640), which has been used for N-formylation but often generates a stoichiometric amount of waste products. thieme-connect.com The Vilsmeier-Haack reaction, a well-known formylation method for electron-rich compounds, also presents a potential pathway. organic-chemistry.orgwikipedia.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.comwikipedia.org The resulting electrophilic iminium salt can then react with a suitable substrate. chemistrysteps.com While highly effective for electron-rich arenes, its application to lactams is a specific adaptation of this classical reaction. chemistrysteps.comresearchgate.net

Catalytic Approaches in N-Formyl-2-pyrrolidinone Synthesis

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign catalytic methods. A significant advancement in this area is the direct N-formylation of lactams using a catalyst, which minimizes waste and improves atom economy. thieme-connect.com

One prominent catalytic system utilizes Shvo's catalyst, a ruthenium-based complex, for the N-formylation of various lactams, including 2-pyrrolidinone, with paraformaldehyde as the formyl source. thieme-connect.comthieme-connect.com This reaction proceeds efficiently at elevated temperatures (150°C) in toluene, generating hydrogen as the sole byproduct. thieme-connect.com The proposed mechanism involves the nucleophilic attack of the lactam on formaldehyde, which is activated by the catalyst, to form a hemiaminal intermediate that then undergoes dehydrogenation to the final N-formyl imide product. thieme-connect.com

Table 1: Ruthenium-Catalyzed N-Formylation of 2-Pyrrolidinone thieme-connect.com

| Reactant | Formyl Source | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-Pyrrolidinone | Paraformaldehyde | Shvo's Catalyst (0.5 mol%) | 150°C | 1 h | Moderate |

Another innovative catalytic route involves the aerobic copper-catalyzed aminooxygenation of 4-pentenylsulfonamides. nih.gov This process directly yields 2-formylpyrrolidines, which can subsequently undergo in situ oxidative carbon-carbon bond cleavage upon the addition of DABCO to furnish 2-pyrrolidinones. nih.gov This method utilizes molecular oxygen as the ultimate oxidant, highlighting its "green" credentials. nih.gov A proposed mechanism for the formation of pyrrolidin-2-ones involves a domino process that starts with the in situ generation of pyrrolidine-2-carbaldehyde. rsc.org

Synthesis of N-Acyl-2-pyrrolidinone Derivatives

The synthesis of N-acyl-2-pyrrolidinone derivatives, where a group other than formyl is attached to the nitrogen, expands the structural diversity and utility of this class of compounds. These derivatives are often targeted for their specific biological activities. nih.govnih.gov

Methods for Introducing N-Acyl Moieties

The introduction of N-acyl groups onto the 2-pyrrolidinone scaffold can be achieved through various standard acylation techniques. The nitrogen atom of the lactam is nucleophilic and can react with acylating agents. chemicalbook.com For instance, N-acyl-2-pyrrolidinones can be prepared by reacting 2-pyrrolidinone with acyl halides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. atamanchemicals.com

More advanced strategies have been developed for specific applications. The N-acylhydrazone moiety, a recognized pharmacophore, can be introduced to create complex derivatives with potential biological activity. nih.gov This involves creating hydrazide intermediates which are then condensed with aldehydes or ketones. Palladium-catalyzed reactions have also been employed for the stereoselective synthesis of N-acyl pyrrolidines from γ-(N-acylamino) alkenes and aryl bromides, a method that forms two new bonds in a single step. organic-chemistry.org

Targeted Synthesis of Specific Pyrrolidinone Derivatives

The synthesis of specific N-acyl pyrrolidinone derivatives is often driven by the search for new therapeutic agents. Researchers have designed and synthesized various analogues with tailored properties.

Autotaxin Inhibitors: A novel class of optically active 2-pyrrolidinone derivatives, including those with boronic acid and hydroxamic acid functionalities, have been synthesized and identified as potent inhibitors of the autotaxin (ATX) enzyme, which is a target for various inflammatory diseases. nih.gov

Nootropic Agent Analogues: A series of 2-oxo-1-pyrrolidinesulfonic acid derivatives were synthesized as potential nootropic agents, designed to have properties intermediate between oxiracetam (B1678056) and aniracetam. nih.gov

Formyl Peptide Receptor 2 Agonists: By combining pharmacophore modeling and docking studies, a series of small molecule agonists for the Formyl Peptide Receptor 2 (FPR2) were designed and synthesized based on a pyrrolidinone scaffold. nih.gov

Multicomponent Reaction Strategies for Pyrrolidine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are a powerful tool for efficiently generating molecular complexity. nih.govresearchgate.netnih.gov These reactions are particularly valuable for creating libraries of structurally diverse pyrrolidine and pyrrolidinone derivatives. researchgate.net

MCRs offer significant advantages over traditional linear syntheses, including higher atom and step economy, reduced waste generation, and the ability to construct complex heterocyclic scaffolds in one pot. nih.govresearchgate.net Several MCR strategies have been applied to the synthesis of pyrrolidine derivatives.

One approach involves a diastereoselective MCR of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, catalyzed by a Lewis acid like titanium tetrachloride (TiCl₄). nih.gov This reaction can construct up to three stereogenic centers in a single operation to afford highly substituted pyrrolidines. nih.gov Another green chemistry approach utilizes ultrasound irradiation to promote a one-pot, three-component synthesis of substituted 3-pyrrolin-2-ones from anilines, aldehydes, and diethyl acetylenedicarboxylate (B1228247), using citric acid as a catalyst in ethanol (B145695). rsc.org The Ugi and Passerini multicomponent reactions are also versatile tools that can be adapted for the synthesis of pyrrolidone derivatives, including clinically important racetams. rloginconsulting.com

Table 2: Examples of Multicomponent Reactions for Pyrrolidine/Pyrrolidinone Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diastereoselective MCR | Phenyldihydrofuran, N-tosyl imino ester, Enolsilane | TiCl₄ | Highly substituted pyrrolidine | nih.gov |

| Ultrasound-promoted MCR | Aniline, Aldehyde, Diethyl acetylenedicarboxylate | Citric acid, Ultrasound | Substituted 3-pyrrolin-2-one | rsc.org |

| Ugi-4CR | Aldehyde, Amine, Carboxylic acid, Isocyanide | Varies | N-acyl amino acid amide derivatives (can cyclize to pyrrolidones) | rloginconsulting.com |

Cycloaddition Reactions in Pyrrolidinone Formation

Cycloaddition reactions are powerful tools for the construction of cyclic compounds like pyrrolidinones, offering high efficiency and atom economy. rsc.org Among these, 1,3-dipolar cycloadditions are particularly prominent for synthesizing the five-membered pyrrolidine ring. rsc.orgnumberanalytics.com

One of the most utilized variations is the [3+2] cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. numberanalytics.com Azomethine ylides, which are nitrogen-based 1,3-dipoles, are common precursors in this context. They can be generated in situ from various starting materials, such as the decarboxylation of amino acids. mdpi.com The reaction of an azomethine ylide with an alkene dipolarophile directly yields a pyrrolidine ring. numberanalytics.com For instance, novel spiropyrrolidine heterocyclic hybrids have been synthesized using a 1,3-dipolar cycloaddition strategy where azomethine ylides were generated from tyrosine and acenaphthenequinone. nih.gov

Another approach involves the use of N-tert-butanesulfinylimines as electron-withdrawing groups in 1-azadienes, which then undergo a highly diastereoselective 1,3-dipolar cycloaddition with azomethine ylides. nih.gov This method, catalyzed by silver carbonate (Ag₂CO₃), produces densely substituted pyrrolidines with up to four stereogenic centers. nih.gov The reaction conditions and outcomes for this type of cycloaddition are summarized in the table below.

| Imino Ester Substrate | Yield of Major Diastereoisomer | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Aryl-substituted imino ester | 30-83% | Good to Excellent | nih.gov |

| Thienyl-substituted imino ester | Moderate | Good | nih.gov |

Furthermore, lithium iodide has been shown to promote a [3+2]-cycloaddition reaction between N-tosylaziridines and α,β-unsaturated ketones, yielding N-tosylpyrrolidines in high yields under mild conditions. organic-chemistry.org This method is also applicable for creating quaternary carbon centers and has been extended to intramolecular versions for synthesizing more complex structures like tropane (B1204802) derivatives. organic-chemistry.org

Tandem Reactions for Complex Pyrrolidinone Structures

Tandem reactions, also known as cascade reactions, provide an efficient pathway to complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. nih.gov These strategies are particularly effective for constructing functionalized pyrrolidinone scaffolds.

A notable example is the N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reaction. This metal-free method allows for the construction of highly functionalized 2-pyrrolidinones with broad substrate scope and high efficiency, achieving yields of up to 94%. rsc.orgrsc.org The reaction typically involves α-bromo-N-cinnamylamides and proceeds under mild conditions. rsc.org A similar NHC-catalyzed tandem process involves the reaction of 2-isocyanobiaryls with α-bromo-N-cinnamylamides to produce 2-pyrrolidinone-functionalized phenanthridines. acs.org

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | α-bromo-N-cinnamylamides | Functionalized 2-pyrrolidinones | Transition metal-free, up to 94% yield | rsc.orgrsc.org |

| N-Heterocyclic Carbene (NHC) | 2-isocyanobiaryls and α-bromo-N-cinnamylamides | 2-pyrrolidinone-functionalized phenanthridines | Metal- and oxidant-free, radical cascade | acs.org |

| Copper Catalyst | Primary amine-tethered alkyne | α-CN pyrrolidine | Three-component tandem amination/cyanation/alkylation | nih.gov |

| Gold Catalyst | Alkyne | Pyrrolidine with tetrasubstituted carbon | Tandem alkyne hydroamination/iminium formation/allylation | acs.org |

Copper-catalyzed three-component tandem reactions have also been developed, involving an amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne to give α-cyano pyrrolidines in good yield. nih.gov In a different approach, a gold-catalyzed tandem reaction consisting of alkyne hydroamination, iminium ion formation, and allylation provides access to pyrrolidine derivatives that contain a tetrasubstituted carbon stereocenter. acs.org This particular method was successfully applied in the asymmetric synthesis of the marine alkaloid (−)-lepadiformine A. acs.org

Enantioselective and Stereoselective Synthetic Approaches to Pyrrolidinone Carbaldehydes

Achieving stereocontrol in the synthesis of pyrrolidinone derivatives is critical, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Several enantioselective and stereoselective methods have been developed to produce chiral pyrrolidinone carbaldehydes and their analogues.

One strategy involves a C(sp³)–H activation methodology for the stereoselective synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs. nih.gov This approach allows for the creation of highly substituted proline derivatives with defined stereochemistry. nih.gov Another powerful method is the light-driven, atom-economical process that furnishes enantiomerically enriched chiral 1-pyrroline (B1209420) derivatives through a radical/polar cascade reaction, where stereoselectivity is controlled by a chiral-at-rhodium catalyst. nih.gov

Organocatalysis has also emerged as a key tool for the asymmetric synthesis of pyrrolidine-containing structures. For instance, a highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes is catalyzed by a chiral BINOL-derived phosphoric acid. nih.gov This reaction provides direct access to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with three contiguous stereocenters in good yields and high enantioselectivity. nih.gov

The stereoselective synthesis of spirocyclic pyrrolidines has been achieved through a one-pot, three-component reaction using a novel heterogeneous catalyst, l-proline (B1679175) functionalized manganese ferrite (B1171679) nanorods. rsc.org This method produces spiro-heterocyclic derivatives stereoselectively in high yields. rsc.org

| Methodology | Catalyst/Promoter | Product Type | Key Stereochemical Outcome | Reference |

|---|---|---|---|---|

| C(sp³)–H Activation | - | (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs | Fully enantioselective | nih.gov |

| Radical/Polar Cascade | Chiral-at-rhodium catalyst | Chiral 1-pyrroline derivatives | Enantiomerically enriched | nih.gov |

| [6+2]-Cycloaddition | Chiral BINOL-phosphoric acid | 2,3-dihydro-1H-pyrrolizin-3-ols | High enantio- and diastereoselectivity | nih.gov |

| 1,3-Dipolar Cycloaddition | l-proline functionalized manganese ferrite nanorods | Spirocyclic pyrrolidines | High level of diastereoselectivity | rsc.org |

| Tandem Alkyne Hydroamination/Allylation | Gold complex and Silver salt | Spirocyclic pyrrolidine | High diastereoselectivity (>95:5 dr) | acs.org |

A gold-catalyzed tandem reaction has been developed for the efficient synthesis of pyrrolidine derivatives bearing a tetrasubstituted carbon stereocenter, demonstrating high diastereoselectivity. acs.org The steric bulk of substituents on the starting alkyne was found to play a significant role in determining the diastereomeric ratio of the product. acs.org

Chemical Transformations and Reactivity of 2 Oxopyrrolidine 1 Carbaldehyde

Formyl Group Reactivity in N-Formyl-2-pyrrolidinone

The formyl group (-CHO) attached to the nitrogen atom is an active site for numerous chemical transformations characteristic of aldehydes. Its reactivity is influenced by the electron-withdrawing nature of the adjacent lactam carbonyl group.

The aldehyde functionality of 2-Oxopyrrolidine-1-carbaldehyde can undergo a variety of classic aldehyde reactions, including reduction, oxidation, and deformylation.

Reduction: The formyl group can be selectively reduced to a primary alcohol (N-hydroxymethyl-2-pyrrolidinone) or completely removed to form N-methyl-2-pyrrolidinone. The choice of reducing agent dictates the final product.

Oxidation: Mild oxidizing agents can convert the formyl group into a carboxylic acid moiety, although this transformation is less common and can be complicated by the reactivity of the lactam ring.

Deformylation: The removal of the formyl group to regenerate the N-H bond of the parent 2-pyrrolidinone (B116388) is a crucial transformation. This can be achieved under acidic or enzymatic conditions. For instance, N-formyl peptides can be deformylated using dilute hydrochloric acid or hydrazine (B178648) derivatives under specific pH conditions. google.comgoogle.com Enzymes such as peptide deformylase can also catalyze this removal. wikipedia.org

| Reaction Type | Reagents | Product Structure |

| Reduction to Alcohol | Sodium borohydride (B1222165) (NaBH₄) | N-(hydroxymethyl)-2-pyrrolidinone |

| Reductive Amination | Amine (R-NH₂), Reducing Agent | N-((alkylamino)methyl)-2-pyrrolidinone |

| Deformylation | Acidic hydrolysis (e.g., HCl) | 2-Pyrrolidinone |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | N-(alkenyl)-2-pyrrolidinone |

The carbonyl carbon of the formyl group is electrophilic due to the polarization of the C=O bond, making it a prime target for nucleophiles. libretexts.org

Nucleophilic Addition: This is the most significant reaction of the aldehyde group. masterorganicchemistry.com A wide range of nucleophiles, including organometallic reagents (Grignards, organolithiums) and cyanide, can attack the carbonyl carbon. masterorganicchemistry.comyoutube.com The initial attack forms a tetrahedral alkoxide intermediate, which is typically protonated during workup to yield a secondary alcohol. libretexts.orgmasterorganicchemistry.com The general mechanism involves two key steps: nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com

Formation of Imines and Enamines: Reaction with primary amines yields imines (Schiff bases), while secondary amines produce enamines. libretexts.org These reactions are typically acid-catalyzed and involve the elimination of a water molecule. libretexts.org

Acetal Formation: In the presence of an alcohol and an acid catalyst, this compound can form an acetal. This reaction is reversible and is often used as a method for protecting the aldehyde group. libretexts.org

The reactivity of the aldehyde is generally greater than that of a ketone due to less steric hindrance and greater partial positive charge on the carbonyl carbon. youtube.com

Pyrrolidinone Ring Modifications and Substitutions

The pyrrolidinone ring itself offers sites for functionalization, most notably at the carbon atom alpha to the lactam carbonyl group.

The hydrogen atoms on the carbon adjacent to the lactam carbonyl (the α-carbon) are weakly acidic. masterorganicchemistry.com They can be removed by a strong, non-nucleophilic base to form an enolate. mnstate.edubham.ac.uk

Enolate Formation and Alkylation: Strong bases like lithium diisopropylamide (LDA) are required to completely deprotonate the α-carbon, forming a lithium enolate. masterorganicchemistry.commnstate.edu This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the α-position. mnstate.edu This provides a direct method for introducing substituents onto the pyrrolidinone ring. The amide enolate can be alkylated, although it is generally more difficult to form than ketone or ester enolates. masterorganicchemistry.com

| Step | Reagents | Intermediate/Product | Description |

| 1. Enolate Formation | Lithium Diisopropylamide (LDA) | Lactam Enolate | A strong base abstracts a proton from the α-carbon. mnstate.edu |

| 2. Alkylation | Alkyl Halide (R-X) | α-Alkyl-N-formyl-2-pyrrolidinone | The nucleophilic enolate attacks the electrophilic alkyl halide. mnstate.edu |

Beyond α-alkylation, other positions on the pyrrolidinone skeleton can be functionalized, often involving the generation of reactive intermediates.

α-Amidoalkylation: An analogous compound, N-formyl-2-methoxypiperidine, serves as a precursor to an N-formyliminium ion, which can then react with carbon nucleophiles at the C-2 position (alpha to the nitrogen). nih.gov This suggests a potential pathway for the functionalization of this compound at the C-5 position, where an intermediate N-acyliminium ion could be trapped by various nucleophiles.

Ring-Opening Reactions: Under harsh conditions, such as strong acid or base, the lactam ring can undergo hydrolysis to yield 4-(formylamino)butanoic acid. chemicalbook.com This reactivity is similar to that of the parent compound, 2-pyrrolidinone. chemicalbook.com

Role as a Chemical Building Block in Complex Molecule Synthesis

The dual functionality of this compound makes it a valuable and versatile building block in organic synthesis. whiterose.ac.ukklinger-lab.de It allows for the sequential or orthogonal functionalization of both the aldehyde and the lactam moieties, enabling the construction of complex molecular architectures.

One notable application is in the synthesis of multi-target tyrosine kinase inhibitors. A key step in the synthesis of certain (2-oxoindolin-3-ylidene)methylpyrrole derivatives involves the condensation of a substituted oxindole (B195798) with an N-substituted 2-pyrrolidone aldehyde. nih.gov This highlights the utility of the pyrrolidone aldehyde scaffold in constructing biologically active molecules. The aldehyde group provides a handle for condensation reactions, while the pyrrolidinone core forms a rigid, central part of the final structure. nih.gov The ability to introduce diverse functionalities onto the pyrrolidinone ring further enhances its utility as a scaffold in medicinal chemistry and drug discovery. nih.govucl.ac.uk

The use of such functionalized heterocyclic building blocks is a key strategy in creating molecular diversity for the discovery of new bioactive compounds. nih.govnih.gov

Lack of Specific Research Hinders Detailed Elucidation of this compound's Synthetic Applications

Despite the importance of pyrrolidine (B122466) scaffolds in medicinal chemistry and organic synthesis, a comprehensive analysis of the chemical transformations and reactivity of this compound remains limited within publicly accessible scientific literature. While the constituent functional groups—a lactam and an aldehyde—suggest a rich potential for reactivity, specific and detailed research findings on its application in sophisticated organic synthesis pathways and as a direct precursor for advanced heterocyclic systems are not extensively documented.

The inherent reactivity of the aldehyde group suggests its utility in a variety of classical organic reactions. Aldehydes are well-known electrophiles that readily participate in nucleophilic addition reactions, forming the basis for countless carbon-carbon and carbon-heteroatom bond formations. Furthermore, their role in multicomponent reactions, such as the Biginelli and Hantzsch syntheses, is fundamental to the construction of diverse heterocyclic frameworks. However, the specific participation of this compound in these and other synthetic transformations is not well-established in available research.

Similarly, the 2-oxopyrrolidine (or γ-lactam) moiety is a prevalent structural motif in numerous biologically active compounds. Its presence implies that derivatives of this compound could serve as valuable intermediates for novel pharmaceuticals. The lactam ring itself can undergo various transformations, including reduction, ring-opening, and functionalization at the nitrogen or α-carbon positions. The combination of this versatile lactam and a reactive aldehyde group in one molecule theoretically positions this compound as a valuable and versatile building block in synthetic chemistry.

However, a thorough review of scientific databases and chemical literature does not yield sufficient specific data to construct a detailed narrative on its synthetic applications as requested. The absence of dedicated studies or prominent examples in broader synthetic reports makes it challenging to provide a detailed account of its role in the synthesis of advanced heterocyclic systems or its specific behavior in various organic synthesis pathways.

Consequently, while the structural features of this compound point to a high potential for diverse chemical reactivity and utility in synthesis, the lack of specific and detailed research findings in the public domain prevents a comprehensive and authoritative discussion on its practical applications in the areas outlined. Further empirical research and publication are necessary to fully elucidate the synthetic scope of this compound.

Derivatives and Analogues of 2 Oxopyrrolidine 1 Carbaldehyde

Structural Diversity in N-Formylpyrrolidinone Derivatives

N-formylpyrrolidinone, or 2-oxopyrrolidine-1-carbaldehyde, is part of the broader class of 2-pyrrolidinone (B116388) derivatives. The structural diversity within this family is achieved primarily through substitutions on the nitrogen atom of the lactam or on the carbon backbone of the pyrrolidinone ring. rsc.orgresearchgate.net These modifications allow for the fine-tuning of the molecule's chemical and biological properties.

The nitrogen atom of the pyrrolidinone ring is a key site for chemical modification. One synthetic route involves the lactamization of γ-butyrolactone (GBL) with various amines. For instance, reacting GBL with hydrazine (B178648) hydrate (B1144303) yields 1-aminopyrrolidine-2-one, which can then serve as a precursor for further derivatization. researchgate.net This process effectively replaces the formyl group of this compound with an amino group, which can undergo subsequent reactions to create a variety of N-substituted derivatives. researchgate.net

The pyrrolidinone ring itself can be substituted to create a vast library of compounds. A notable method for achieving this is through one-pot multicomponent reactions (MCRs). rsc.org For example, a reaction involving anilines, an aldehyde, and diethyl acetylenedicarboxylate (B1228247) can produce highly substituted 3-pyrrolin-2-ones. rsc.org The choice of aldehyde reactant directly influences the substituent at the C-5 position of the resulting heterocyclic ring. rsc.org Research has shown that aldehydes with electron-withdrawing groups tend to react faster than those with electron-donating groups in this synthesis. rsc.org

Below is a table of representative 3-pyrrolin-2-one derivatives synthesized using this multicomponent reaction with various aldehydes.

| Entry | Aldehyde Used | Resulting Derivative (Substituent at C-5) |

| 1 | 4-Chlorobenzaldehyde | 5-(4-chlorophenyl)-... |

| 2 | 4-Methylbenzaldehyde | 5-(4-methylphenyl)-... |

| 3 | 4-Methoxybenzaldehyde | 5-(4-methoxyphenyl)-... |

| 4 | Benzaldehyde | 5-phenyl-... |

| 5 | 2-Nitrobenzaldehyde | 5-(2-nitrophenyl)-... |

| 6 | Thiophene-2-carbaldehyde | 5-(thiophen-2-yl)-... |

| This table is based on data from a study on the synthesis of substituted 3-pyrrolin-2-ones. rsc.org |

Pyrrolidine-2-carboxaldehyde Derivatives and Their Synthesis

Pyrrolidine-2-carboxaldehyde is a significant structural analogue of this compound. Its synthesis is a key step in the preparation of more complex molecules. One established method involves the oxidation of (S)-prolinol, a derivative of the amino acid proline. nih.gov Reagents such as Dess-Martin periodinane are used to carry out this oxidation, converting the primary alcohol of prolinol into an aldehyde without needing to isolate the intermediate. nih.gov

Another synthetic pathway involves a cascade reaction starting from N-substituted piperidines. This process can selectively yield pyrrolidin-2-ones through a mechanism that includes the in situ formation of pyrrolidine-2-carboxaldehyde as a key intermediate. rsc.org This intermediate then undergoes further transformations, including carboxylic acid formation and decarboxylation, to arrive at the final product. rsc.org The selectivity of the reaction, whether it yields pyrrolidin-2-ones or other derivatives like 3-iodopyrroles, can be controlled by the choice of oxidant and additives. rsc.org

N-Acyl Derivatives of 2-(2-Oxopyrrolidin-1-yl)-acetamide

N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide represent a class of compounds structurally related to piracetam (B1677957), a well-known nootropic drug. edgccjournal.orgeco-vector.com The development of new derivatives in this family is a promising direction for neuroprotective drug research. pharmpharm.ruresearchgate.net

The synthesis of these compounds is typically achieved through the interaction of 2-(2-oxopyrrolidin-1-yl)-acetamide with a corresponding acid anhydride (B1165640) in excess, under conditions of acid catalysis. edgccjournal.orgsemanticscholar.org Molecular docking studies have been employed to predict the interaction of these derivatives with biological targets like GABA-A and AMPA receptors. pharmpharm.ruresearchgate.net These studies suggest that the N-acyl derivatives can form more stable complexes with the receptor binding sites than many existing ligands, including GABA and piracetam itself. edgccjournal.orgsemanticscholar.org

Research findings have highlighted certain derivatives with high predicted affinity. pharmpharm.ruresearchgate.net

| Derivative Name | Acyl Group | Predicted Activity |

| N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-acetamide | Acetyl | High affinity for GABA-A and AMPA receptors |

| N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-propionamide | Propionyl | High affinity for GABA-A and AMPA receptors |

| N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide (PirBut) | Butyryl | Identified as a lead compound with high predicted affinity |

| N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-isobutyramide | Isobutyryl | High affinity for GABA-A and AMPA receptors |

| This table summarizes findings from molecular docking studies on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide. edgccjournal.orgpharmpharm.ru |

The compound N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide, also referred to as PirBut, has been identified as a lead compound in these studies due to its strong predicted interaction with both GABA-A and AMPA receptors. edgccjournal.orgpharmpharm.ru

Computational and Theoretical Studies on 2 Oxopyrrolidine 1 Carbaldehyde and Its Derivatives

Prediction of Reactivity and Selectivity in Chemical Reactions

Predictions of chemical reactivity and selectivity, which are often derived from the computational data mentioned above, are consequently also unavailable for 2-Oxopyrrolidine-1-carbaldehyde.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic compounds like 2-Oxopyrrolidine-1-carbaldehyde. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

1H NMR and 13C NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR experiments used for structural analysis.

¹H NMR: In the ¹H NMR spectrum of this compound, the aldehydic proton is expected to appear as a distinct singlet at a significantly downfield chemical shift, typically in the range of 9-10 ppm, due to the strong deshielding effect of the adjacent carbonyl group. The protons on the pyrrolidine (B122466) ring would exhibit more complex splitting patterns. The two protons on the carbon adjacent to the nitrogen (C5) and the two protons on the carbon adjacent to the lactam carbonyl (C3) would likely appear as distinct multiplets. The protons at the C4 position would also produce a multiplet, with chemical shifts and coupling constants dependent on their spatial relationships with neighboring protons.

¹³C NMR: The ¹³C NMR spectrum provides complementary information. Two signals are expected in the carbonyl region (typically 160-200 ppm): one for the amide carbonyl carbon and another for the aldehyde carbonyl carbon. The three distinct methylene (B1212753) carbons of the pyrrolidine ring would appear at higher field strengths. The specific chemical shifts provide insight into the electronic environment of each carbon atom within the molecule.

Combined 1D and 2D NMR techniques are invaluable for unambiguously assigning all proton and carbon signals and confirming the compound's covalent structure. evitachem.com

Solid-State NMR for Crystalline Forms

For this compound that exists in a crystalline or solid form, solid-state NMR (ssNMR) spectroscopy offers a powerful, non-destructive method for characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as bond orientations and internuclear distances within the crystal lattice. This technique can distinguish between different polymorphs (different crystalline forms of the same compound), which may exhibit distinct chemical shifts and peak multiplicities due to variations in their crystal packing and intermolecular interactions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its key structural features.

A strong, sharp absorption band is anticipated for the stretching vibration of the aldehyde carbonyl (C=O) group, typically appearing around 1740-1720 cm⁻¹. A second, strong absorption band corresponding to the amide carbonyl (C=O) stretch of the lactam ring would also be present, usually in the region of 1680-1630 cm⁻¹. The presence of two distinct carbonyl peaks is a key indicator of the compound's structure. Additionally, C-H stretching vibrations for the aldehyde proton would be observed around 2850-2750 cm⁻¹, and the aliphatic C-H stretches from the pyrrolidine ring would appear just below 3000 cm⁻¹.

Mass Spectrometry in Compound Identification

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₇NO₂), the molecular weight is 113.11 g/mol . pharmaffiliates.commolcore.commyskinrecipes.com In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 113.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways could include the loss of the formyl group (-CHO, 29 mass units) to give a fragment at m/z 84, or cleavage of the pyrrolidine ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula, C₅H₇NO₂.

X-ray Crystallography for Solid-State Structure Determination

Biological and Biomedical Research Applications of 2 Oxopyrrolidine 1 Carbaldehyde Derivatives

Modulation of Cellular Pathways by Pyrrolidinone Derivatives

Pyrrolidinone derivatives have been shown to influence fundamental cellular processes, including stress responses and pathways related to cell survival and proliferation. Their ability to interact with key proteins in these pathways has made them a subject of intense investigation, particularly in the context of cancer therapy.

Impact on Heat Shock Protein Expression and Cell Survival

Heat shock proteins (HSPs) are molecular chaperones that play a crucial role in protein folding, stability, and degradation, and are essential for cell survival under stress conditions. nih.govresearchgate.net Certain pyrrolidine (B122466) derivatives have been found to modulate the expression of these critical proteins. For instance, Pyrrolidine dithiocarbamate (B8719985) (PDTC), a thiol compound, has been shown to induce the expression of the co-chaperone BAG3 and its partner Hsp72. nih.gov This induction is mediated through the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor for heat shock response genes. nih.gov

Research indicates that PDTC treatment leads to the release of monomeric HSF1 from its inhibitory complex with Hsp90. nih.gov This allows HSF1 to form trimers, translocate to the nucleus, and bind to the promoter regions of its target genes, including those for BAG3 and various heat shock proteins like HSPA1A and HSPA1B. nih.gov The mechanism appears to involve the inhibition of Hsp90's chaperone function through thiol oxidation, a post-translational modification increased by PDTC. nih.gov This activation of the heat shock response suggests a mechanism by which these compounds could confer cellular protection against stressors like inflammation. nih.gov

Table 1: Impact of Pyrrolidine Dithiocarbamate (PDTC) on Heat Shock Response

| Compound | Mechanism of Action | Target Genes/Proteins | Cellular Outcome |

|---|

Exploration of Anticancer Sensitization Mechanisms

The pyrrolidinone scaffold is a key feature in many compounds investigated for their anticancer properties. frontiersin.orgdntb.gov.ua These derivatives employ various mechanisms to inhibit cancer cell growth and enhance the efficacy of other cancer therapies.

One significant mechanism involves the inhibition of monoacylglycerol lipase (B570770) (MAGL), an enzyme overexpressed in aggressive cancer cells that contributes to tumor growth and metastasis. nih.govsemanticscholar.org By inhibiting MAGL, certain benzoxazole-linked 2-pyrrolidinone (B116388) derivatives can disrupt cancer cell proliferation. nih.gov This antitumor effect is believed to result from an increase in endocannabinoid levels and a reduction in the supply of free fatty acids necessary for cancer cell proliferation. nih.gov

Other pyrrolidinone derivatives have demonstrated direct antiproliferative effects. For example, spiro[pyrrolidine-3,3′-oxindoles] have been designed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), enzymes that play significant roles in gene regulation and cell cycle progression. nih.gov Additionally, pyrrolidinyl-carbazole derivatives have shown cytotoxic activity against various cancer cell lines, including breast and lung cancer cells. nih.gov Research has also identified 5-oxopyrrolidine derivatives that exhibit potent anticancer activity against human lung adenocarcinoma cells. nih.gov Furthermore, some pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been synthesized and shown to interfere with the synthesis of nucleic acids, a key process in rapidly dividing cancer cells. mdpi.com

Table 2: Anticancer Mechanisms of Selected Pyrrolidinone Derivatives

| Derivative Class | Mechanism of Action | Target Cancer Cell Lines |

|---|---|---|

| Benzoxazole-linked 2-pyrrolidinones | Inhibition of monoacylglycerol lipase (MAGL). nih.gov | CNS Cancer (SNB-75). nih.gov |

| Spiro[pyrrolidine-3,3′-oxindoles] | Dual inhibition of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2). nih.gov | Breast Cancer. nih.gov |

| Pyrrolidinyl-carbazole derivatives | Antiproliferative and antioxidant activities. nih.gov | Breast Cancer (MCF-7, MDA-MB-231), Lung Cancer (A549). nih.gov |

| 5-Oxopyrrolidine derivatives | Potent anticancer activity. nih.gov | Human Lung Adenocarcinoma (A549). nih.gov |

Neuropharmacological Investigations of Pyrrolidinone Derivatives

The pyrrolidinone ring is a core structural element of the "racetam" class of drugs, known for their cognitive-enhancing or "nootropic" effects. nih.govmdpi.com This has spurred extensive research into the neuropharmacological properties of its derivatives, including their interactions with key neurotransmitter systems and their potential as neuroprotective agents. nih.gov

GABA-ergic and Glutamatergic Activity Prediction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, while glutamate (B1630785) is the main excitatory neurotransmitter. nih.gov Maintaining a balance between these two systems is crucial for normal brain function. Studies have investigated the influence of pyrrolidinone derivatives on these systems.

2-pyrrolidone, the parent compound of this family, is a cyclic lactam of GABA. nih.gov Research has shown that its administration can lead to significant increases in GABA and glutamic acid levels in the brain. nih.gov This suggests a direct link between this class of compounds and the modulation of these critical neurotransmitter systems. Furthermore, the anticonvulsant effects of some pyrrolidinone derivatives, such as levetiracetam (B1674943) and a 4-phenylpyrrolidinone derivative (GIZh-290), are believed to involve interactions with glutamate and GABA receptors. journal-vniispk.ru The anxiolytic-like and anticonvulsant properties of other compounds have also been linked to the GABAergic system. mdpi.com

Development of Neuroprotective Agents

Neuroprotection is a key therapeutic strategy for a range of neurological disorders, including stroke and neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov Pyrrolidinone derivatives have emerged as promising candidates for the development of neuroprotective agents. nih.govnih.gov Their potential benefits extend beyond the nootropic effects of early compounds like piracetam (B1677957) to include shielding neurons from damage. nih.gov

Novel pyrrolidine-2-one derivatives have been shown to be effective in treating cognitive deficits in animal models of Alzheimer's disease. nih.gov In these studies, the derivatives improved learning and memory, and also modulated biochemical markers of oxidative stress and acetylcholine (B1216132) levels, which are key factors in the pathology of the disease. nih.gov In models of ischemic stroke, a phenylpyrrolidine derivative demonstrated a significant neuroprotective effect against glutamate-induced neurotoxicity in cortical neurons. mdpi.com The versatility of the pyrrolidine scaffold allows for the design of multi-target-directed ligands that can interact with several biological targets relevant to neurodegenerative diseases, offering a potentially improved therapeutic approach. researchgate.net

Research into Antiviral and Antimicrobial Activities of Derivatives

In addition to their effects on the central nervous system and cancer cells, pyrrolidinone derivatives have been investigated for their ability to combat infectious diseases. frontiersin.org The structural diversity of this chemical family has led to the discovery of compounds with significant activity against a range of bacteria, fungi, and viruses. nih.govnih.gov

Research has shown that certain 5-oxopyrrolidine derivatives possess promising and selective antimicrobial activity against multidrug-resistant Gram-positive pathogens, such as methicillin-resistant and vancomycin-intermediate Staphylococcus aureus (MRSA and VISA). nih.gov Specifically, a derivative containing a 5-nitrothiophene substituent was highlighted for its potent activity against challenging S. aureus strains. nih.gov Other studies have confirmed the broad-spectrum potential of these derivatives, with some showing activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govnih.gov For instance, thiazole-based pyrrolidine derivatives have been found to selectively inhibit Gram-positive bacteria. biointerfaceresearch.com

The antimicrobial efficacy can be structure-dependent. For example, hydrazone derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid containing 5-nitro-2-thiophene and 5-nitro-2-furfural structures exhibited the most potent antibacterial properties. nih.gov In the realm of antiviral research, while specific studies on 2-Oxopyrrolidine-1-carbaldehyde derivatives are less common, the broader class of heterocyclic compounds, including pyrrolidines, are recognized as important scaffolds in the development of antiviral agents. jonuns.comnih.govnih.gov Their ability to be modified allows for the design of molecules that can potentially interfere with viral replication cycles. nih.gov

Table 3: Antimicrobial Spectrum of Selected Pyrrolidinone Derivatives

| Derivative Class | Target Microorganisms | Notable Findings |

|---|---|---|

| 5-Oxopyrrolidine-hydrazones (with 5-nitrothiophene) | Multidrug-resistant Staphylococcus aureus (including MRSA). nih.gov | Promising and selective activity against Gram-positive pathogens. nih.gov |

| Pyrrolidine-2,5-dione derivatives | Staphylococcus aureus, Vibrio cholera, Candida albicans, Candida tropicalis, Cryptococcus neoformans. nih.gov | Moderate to low antibacterial and antifungal activities. nih.gov |

| Thiazole-based pyrrolidines | Staphylococcus aureus, Bacillus cereus. biointerfaceresearch.com | Selective inhibition of Gram-positive bacteria. biointerfaceresearch.com |

| GEQ analogues with pyrrolidinone cores | Mycobacterium tuberculosis. nih.gov | Some compounds active against M.tb growth, suggesting a novel mode of action. nih.gov |

Application in the Preparation of Chemicals Against Hepatitis B Virus

The hepatitis B virus (HBV) capsid protein (HBc) is an essential protein for the viral life cycle, playing a critical role in forming the capsid that encloses the viral DNA. nih.gov Consequently, HBc has emerged as an attractive target for the development of novel anti-HBV therapeutics. nih.gov Researchers are exploring small molecules that can interfere with capsid assembly, known as core protein allosteric modulators (CpAMs). nih.gov

In this context, derivatives based on core chemical scaffolds are being designed and synthesized to target HBc. nih.gov For instance, after identifying an initial lead compound through in-silico screening that binds to a hydrophobic cavity on the HBc protein interface, a series of derivatives were developed to improve anti-HBV activity. nih.gov These compounds were evaluated for their ability to reduce key viral markers, such as HBV core-related antigen (HBcrAg), which indicates viral proliferation, and HBV surface antigen (HBsAg), which is correlated with the amount of covalently closed circular DNA (cccDNA). nih.gov The development of these derivatives, based on a central scaffold, is a promising strategy for creating new agents aimed at achieving a complete cure for hepatitis B. nih.gov

Antimicrobial Efficacy Against Multi-Drug Resistant Pathogens

The rise of multi-drug resistant (MDR) pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents. nih.govnih.gov Derivatives of the 2-oxopyrrolidine scaffold have demonstrated significant potential in combating these resilient microorganisms. nih.gov

Research has shown that certain 5-oxopyrrolidine derivatives exhibit potent and selective antimicrobial activity against Gram-positive pathogens, particularly against multidrug-resistant Staphylococcus aureus (MRSA) strains. nih.gov One study highlighted a bishydrazone derivative that displayed favorable antibacterial activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL, an efficacy comparable to the antibiotic vancomycin. nih.gov Another notable derivative, compound 21 (featuring a 5-nitrothiophene substituent), showed promising activity against a panel of MDR and vancomycin-intermediate S. aureus isolates, with MIC values ranging from 1–8 µg/mL. nih.gov

Similarly, other studies have investigated various pyrrolidine derivatives against a range of pathogens. Pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone showed moderate activity against bacteria and yeasts, with MICs for an azo-functionalized derivative ranging from 16–64 μg/mL against bacterial strains. nih.gov Furthermore, 2-hydroxypyrrolidine derivatives have been synthesized and found to exhibit good antimicrobial activity, comparable to rifampicin, against both Gram-positive and Gram-negative bacteria. symbiosisonlinepublishing.comresearchgate.net A series of these compounds were found to be active against MDR strains of Staphylococcus aureus and Staphylococcus epidermidis. symbiosisonlinepublishing.comresearchgate.net

The tables below summarize the antimicrobial efficacy of selected pyrrolidinone derivatives against various pathogens.

| Pathogen Strain | Resistance Profile | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 29213 | Reference Strain | 1 |

| Staphylococcus aureus NRS119 | Vancomycin-Intermediate (VISA) | 2 |

| Staphylococcus aureus NRS100 | Linezolid-Resistant | 4 |

| Staphylococcus aureus 14-30-R2-01 | Tedizolid-Resistant | 8 |

| Compound | S. aureus ATCC25923 | V. cholera NB2 | C. albicans ATCC10231 |

|---|---|---|---|

| Compound 3 (N-arylsuccinimide derivative) | 128 µg/mL | 64 µg/mL | 128 µg/mL |

| Compound 5 (Phenolic derivative) | 128 µg/mL | 32 µg/mL | 64 µg/mL |

| Compound 8 (Azo derivative) | 16 µg/mL | 16 µg/mL | 64 µg/mL |

Drug Discovery and Lead Compound Development from Pyrrolidinone Scaffolds

The pyrrolidinone ring is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide range of pharmacologically active compounds. researchgate.netacs.org Its unique structural properties make it an excellent starting point for drug discovery and the development of lead compounds. nih.govfrontiersin.org

The advantages of using the pyrrolidinone scaffold in drug design stem from several key features. nih.gov The non-planar, three-dimensional structure resulting from its sp³-hybridized carbon atoms allows for a more effective exploration of pharmacophore space compared to flat, aromatic systems. researchgate.netnih.gov This three-dimensionality is crucial for specific interactions with biological targets like proteins and enzymes. nih.gov Furthermore, the pyrrolidine ring contributes to the stereochemistry of a molecule, where different stereoisomers can exhibit distinct biological profiles due to varying binding modes with enantioselective proteins. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity and are crucial for optimizing lead compounds. For pyrrolidinone derivatives, SAR studies focus on how modifying substituents on the core ring affects their therapeutic efficacy. researchgate.netnih.gov

Key insights from SAR studies on pyrrolidinone derivatives include:

Influence of Substituents: The type, position, and orientation of substituents on the pyrrolidinone ring can drastically alter biological activity. nih.gov For example, in the development of antimicrobial 5-oxopyrrolidine derivatives, the introduction of a 5-nitrothiophene group (Compound 21 ) was found to confer potent and selective activity against MDR S. aureus. nih.gov

Stereochemistry: The stereogenicity of the carbon atoms in the pyrrolidinone ring is a significant factor. Different stereoisomers of the same compound can have vastly different biological activities because they interact differently with chiral biological targets. researchgate.net

The following table illustrates SAR by comparing the antimicrobial activity of different pyrrolidinone derivatives.

| Core Scaffold | Key Substituent/Modification | Observed Biological Activity | Reference |

|---|---|---|---|

| 5-Oxopyrrolidine | 5-Nitrothiophene group | Potent and selective activity against MDR S. aureus (MIC 1-8 µg/mL) | nih.gov |

| Pyrrolidine-2,5-dione | Azo functional group | Enhanced antibacterial activity (MIC 16 µg/mL) compared to non-azo derivatives | nih.gov |

| 2-Hydroxypyrrolidine | Quinolin-3-yl group | Potent, broad-spectrum antimicrobial activity | symbiosisonlinepublishing.comresearchgate.net |

Design of Novel Bioactive Molecules

The design of novel bioactive molecules from the pyrrolidinone scaffold is guided by SAR principles and leverages its advantageous structural properties. nih.gov Medicinal chemists employ several strategies to create new derivatives with enhanced potency, selectivity, and drug-like properties. frontiersin.org

Two primary synthetic strategies are commonly used:

Ring Construction: Building the pyrrolidinone ring from various cyclic or acyclic precursors allows for the creation of diverse core structures. nih.gov

Functionalization: Modifying a pre-formed pyrrolidinone ring by adding different functional groups is a versatile approach to generate a library of related compounds for screening. nih.gov

A prominent design strategy is molecular hybridization , where the pyrrolidinone scaffold is combined with other known bioactive heterocyclic structures. frontiersin.org This approach aims to develop new molecules with potentially synergistic or novel mechanisms of action. For instance, researchers have synthesized derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid by introducing azole, diazole, and hydrazone moieties. nih.govresearchgate.net This led to the identification of compounds with significant anticancer and antimicrobial activities, demonstrating the success of this design strategy. nih.gov The development of new synthetic methodologies, such as cascade reactions to form α-arylated pyrrolidinones in a single pot, further expands the ability of chemists to design and access novel and complex scaffolds for drug discovery. acs.org

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies

The synthesis of pyrrolidine (B122466) and its derivatives is an area of intense research, with chemists continuously seeking more efficient, selective, and versatile methods. researchgate.netnih.gov Classical approaches such as 1,3-dipolar cycloadditions are being refined, while new catalytic systems are being introduced to create complex pyrrolidine-containing structures. researchgate.netnih.gov

Recent advances have focused on multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, enhancing efficiency and reducing waste. For instance, the one-pot synthesis of substituted 3-pyrrolin-2-ones has been achieved using aniline, an aldehyde, and diethyl acetylenedicarboxylate (B1228247) in an ethanolic citric acid solution, promoted by ultrasound. Current time information in Bangalore, IN. This method highlights a clean reaction profile, easy work-up, and excellent yields in short reaction times. Current time information in Bangalore, IN.

Furthermore, transition metal catalysis, employing elements like gold and palladium, is being explored to facilitate the synthesis of diverse pyrrolidine derivatives. nih.gov These catalysts enable reactions that were previously challenging, allowing for the creation of libraries of compounds for biological screening and materials development. nih.gov The functionalization of pre-existing pyrrolidine rings, such as those derived from the amino acid proline, is another significant strategy that allows for the generation of diverse molecular architectures. nih.govnih.gov

Table 1: Overview of Selected Modern Synthetic Methodologies for Pyrrolidinone Derivatives

| Methodology | Key Features | Catalyst/Promoter | Example Application | Reference |

|---|---|---|---|---|

| Ultrasound-Promoted MCR | High efficiency, short reaction times, clean profile | Citric Acid | Synthesis of substituted 3-pyrrolin-2-ones | Current time information in Bangalore, IN. |

| 1,3-Dipolar Cycloaddition | Classic method for five-membered heterocycles | Acid (e.g., TFA) | Synthesis of benzimidazole (B57391) carboxamides with a pyrrolidine nucleus | researchgate.net |

| Metal-Catalyzed Synthesis | High versatility and control | Gold (Au), Palladium (Pd) | Synthesis of various substituted pyrrolidines | nih.gov |

| Ring Construction from Pyrrole | Access to complex alkaloid frameworks | Various | Total synthesis of pyrrolidinone-containing natural products | nih.gov |

Exploration of New Biological Targets and Mechanisms

The 2-pyrrolidinone (B116388) structure is a privileged scaffold in medicinal chemistry, found in numerous natural products with a wide range of biological activities. rsc.org Research is actively uncovering new therapeutic applications for derivatives of this core structure, moving beyond established uses.

Derivatives of 5-oxopyrrolidine have shown significant promise as both anticancer and antimicrobial agents. rsc.org For example, certain hydrazone derivatives of 5-oxopyrrolidine have demonstrated potent activity against the A549 lung cancer cell line. rsc.org Specifically, a derivative incorporating a 5-nitrothiophene moiety has exhibited promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to modern antibiotics like linezolid. rsc.org This highlights the potential of the pyrrolidinone scaffold in combating the critical threat of antimicrobial resistance. rsc.org

The mechanism of action for these compounds is also a key area of investigation. Some pyrrolidine-based compounds have been identified as inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), enzymes critical for DNA damage repair in cancer cells. researchgate.net By inhibiting these enzymes, the compounds can enhance the efficacy of DNA-damaging cancer therapies. The broad biological potential of these compounds is extensive, with studies reporting analgesic, anti-inflammatory, antiviral, anticonvulsant, and cardioprotective properties among various derivatives. rsc.org

Table 2: Selected Biological Activities of Pyrrolidinone Derivatives

| Derivative Class | Biological Activity | Example Target/Organism | Potential Application | Reference |

|---|---|---|---|---|

| 5-Oxopyrrolidine-hydrazones | Anticancer | A549 Lung Cancer Cells | Oncology | rsc.org |

| 5-Oxopyrrolidine with 5-nitrothiophene | Antimicrobial | Multidrug-resistant S. aureus | Infectious Disease | rsc.org |

| Pyrrolidine-bearing Benzimidazole Carboxamides | Enzyme Inhibition | PARP-1 and PARP-2 | Oncology (DNA repair inhibition) | researchgate.net |

| Pyrrocidine A (Natural Product) | Antimicrobial | Endophytic fungi Sarocladium zeae | Infectious Disease | rsc.org |

| (-)-Azaspirene (Natural Product) | Angiogenesis Inhibition | Fungus Neosartorya sp. | Oncology | rsc.org |

Advanced Materials Science Applications (e.g., Polymers Derived from Pyrrolidone Aldehydes)

The pyrrolidone moiety is a valuable building block for advanced polymers, imparting unique and desirable properties such as biocompatibility, water solubility, and thermal stability. mdpi.comeschemy.com While direct polymerization of 2-Oxopyrrolidine-1-carbaldehyde is not widely documented, related pyrrolidone monomers, especially N-vinylpyrrolidone (NVP), are extensively used to create high-performance materials. mdpi.comscispace.com

Poly(N-vinylpyrrolidone) (PNVP) is a prominent example, known for its low toxicity and use in biomedical applications like plasma expanders and drug delivery systems. researchgate.netmdpi.comscispace.com Modern polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have enabled the synthesis of PNVP with well-defined structures and complex architectures, including block copolymers. nih.govacs.org These advanced polymers can be designed to be "smart," responding to external stimuli like pH or temperature. For instance, stimuli-responsive hydrogels derived from pyrrolidine-containing monomers have been developed for applications in tissue engineering and controlled drug release. nih.gov

Emerging research has also focused on creating porous organic polymers (POPs) that incorporate the pyrrolidine structure. rsc.org These materials act as highly effective and stable heterogeneous catalysts for chemical reactions, even in environmentally friendly solvents like water. rsc.org A recent patent has also described pyrrolidone derivatives and their corresponding oligomers and polymers as possessing unique intrinsic fluorescence properties, opening up potential applications in cellular imaging, bio-diagnostics, and counterfeit detection. google.com In the presence of a base, 2-pyrrolidone itself can undergo ring-opening polymerization to form polypyrrolidone, also known as Nylon 4, a polymer with potential uses as a textile fiber and film-forming material. chemicalbook.com

Green Chemistry Approaches in Pyrrolidinone Synthesis

In line with the global push for sustainable technology, green chemistry principles are increasingly being applied to the synthesis of pyrrolidinones. These approaches aim to reduce waste, eliminate hazardous substances, and improve energy efficiency. researchgate.net

Key developments in this area include the use of microwave-assisted organic synthesis (MAOS), which can dramatically increase reaction rates and improve synthetic efficiency. researchgate.net The choice of solvent and catalyst is also critical. Researchers have successfully synthesized N-methylpyrrolidine in an aqueous medium using potassium carbonate as an inexpensive and environmentally friendly catalyst, avoiding the use of toxic and expensive organic solvents. scispace.com Similarly, the use of ultrasound in conjunction with biodegradable catalysts like citric acid in green solvents such as ethanol (B145695) represents a significant step forward. Current time information in Bangalore, IN. These methods not only offer environmental benefits but also often result in cleaner reactions, simpler work-up procedures, and higher yields, making them attractive for both laboratory-scale research and industrial production. Current time information in Bangalore, IN.scispace.com

Q & A

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Systematically vary substituents at the pyrrolidine ring and aldehyde position, synthesizing analogs via methods like Suzuki coupling or reductive amination . Use multivariate analysis (e.g., PCA) to correlate structural features (logP, steric parameters) with bioactivity data from standardized assays (e.g., enzyme inhibition IC50 values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。